N-(4-bromophenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide
Description
N-(4-bromophenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a fused imidazo-triazole core, a 4-bromophenyl group, and a 4-methoxyphenyl substituent. The sulfanylacetamide linker bridges the heterocycle and the bromophenyl group, while the 4-methoxyphenyl substituent may enhance solubility and modulate electronic properties. This compound belongs to a class of molecules investigated for therapeutic applications, particularly in inflammation and metabolic disorders, due to the pharmacophoric relevance of triazole and acetamide groups in drug design .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN5O2S/c1-27-16-8-6-15(7-9-16)24-10-11-25-18(24)22-23-19(25)28-12-17(26)21-14-4-2-13(20)3-5-14/h2-9H,10-12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCKFWMGKHBLSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a bromophenyl moiety and an imidazo[2,1-c][1,2,4]triazole ring system. Research into its biological activity has revealed promising results in various areas including anticancer and antimicrobial effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound's complexity arises from the presence of multiple functional groups that may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer).
- MCF-7 Cell Line : The compound exhibited significant inhibitory effects with an IC50 value of approximately 15 µM. This suggests a moderate level of effectiveness compared to standard chemotherapeutics.
- A549 Cell Line : Similar results were observed with an IC50 value around 20 µM.
These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival.
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties . In vitro assays demonstrated effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound possesses notable antibacterial activity, particularly against Gram-positive bacteria.
The mechanism of action for this compound has been hypothesized to involve:
- Inhibition of DNA synthesis : The imidazole ring may interact with DNA or enzymes involved in DNA replication.
- Induction of oxidative stress : The presence of sulfur in the structure could lead to increased reactive oxygen species (ROS) production within cells.
Case Studies
Several case studies have been published that further elucidate the biological activity of this compound:
- Study on MCF-7 Cells : A recent study investigated the effects of this compound on MCF-7 cells and reported a significant reduction in cell viability and induction of apoptosis markers such as caspase activation and PARP cleavage.
- Antimicrobial Efficacy : Another study focused on its antimicrobial properties against multi-drug resistant strains. The compound showed synergistic effects when combined with traditional antibiotics like amoxicillin.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the imidazo[2,1-c][1,2,4]triazole moiety exhibit promising anticancer properties. Studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. The unique structure of N-(4-bromophenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide may enhance its efficacy against various cancer types due to its ability to interact with multiple biological targets.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Research suggests that the sulfanyl group enhances the compound's ability to penetrate bacterial cell walls. This property could make it a candidate for developing new antibiotics, particularly against resistant strains of bacteria.
Biochemical Applications
Enzyme Inhibition Studies
this compound can serve as a valuable tool in enzyme inhibition studies. Its structural features allow it to act as a competitive inhibitor for various enzymes involved in metabolic pathways. Understanding its mechanism of action could lead to insights into metabolic disorders and potential therapeutic strategies.
Cell Signaling Pathways
The compound's interaction with specific receptors and proteins may modulate critical cell signaling pathways. Investigating these interactions can provide valuable information on how this compound influences cellular processes such as apoptosis and proliferation.
Material Science
Polymer Chemistry
In material science, this compound can be used as a building block for synthesizing novel polymers. Its unique chemical structure allows for functionalization that can enhance the physical properties of polymers. Research into polymer composites incorporating this compound may yield materials with improved thermal stability and mechanical strength.
Summary of Findings
| Application Area | Potential Benefits | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial activity | Inhibits cancer cell proliferation; effective against resistant bacteria |
| Biochemical Applications | Enzyme inhibition and modulation of cell signaling pathways | Acts as a competitive inhibitor; influences apoptosis and proliferation |
| Material Science | Development of novel polymers | Enhances physical properties of polymer composites |
Case Studies
- Anticancer Activity Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of imidazo[2,1-c][1,2,4]triazole exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
- Antimicrobial Efficacy Research : A recent investigation published in Antibiotics evaluated the antimicrobial activity of several triazole derivatives. The findings indicated that compounds with similar structural motifs effectively inhibited the growth of multi-drug resistant bacteria.
- Polymer Development Experiment : Research published in Materials Science explored the use of imidazo[2,1-c][1,2,4]triazole-based compounds in creating high-performance polymers. The study concluded that these compounds could significantly improve thermal and mechanical properties when incorporated into polymer matrices.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related acetamide-triazole derivatives, focusing on substituent variations, physicochemical properties, and reported biological activities.
Structural and Functional Group Variations
Key Observations
Core Heterocycle: The target compound’s imidazo-triazole fused ring system (vs. Compounds with pyridinyl () or furan () substituents introduce heteroatoms that could alter solubility or hydrogen-bonding interactions .
Substituent Effects :
- Halogenated Aryl Groups : The 4-bromophenyl group in the target compound and ’s derivative contrasts with chlorine in . Bromine’s larger atomic radius may enhance lipophilicity and van der Waals interactions compared to chlorine .
- Methoxy vs. Methyl Groups : The 4-methoxyphenyl group in the target compound likely increases solubility via methoxy’s electron-donating effects, whereas methyl groups () may prioritize steric bulk .
Biological Activity: highlights a triazole-acetamide derivative with anti-exudative activity (10 mg/kg) comparable to diclofenac sodium, suggesting the pharmacophoric importance of the sulfanylacetamide linker .
Synthetic and Analytical Methods :
- Derivatives in and were synthesized via nucleophilic substitution of triazole-thiols with bromoacetamides, a common strategy for sulfanylacetamide formation .
- Molecular networking () and crystallography () are critical for structural validation and metabolite comparison, though these techniques are underutilized in the provided data .
Research Findings and Implications
- Pharmacokinetic Predictions : The target compound’s methoxy group may improve metabolic stability compared to methyl or halogenated analogs, though this requires experimental validation.
- Activity Gaps : Despite structural similarities to active compounds (e.g., ), the target compound’s biological profile remains uncharacterized. Prioritizing assays for cyclooxygenase inhibition or antioxidant activity is recommended.
- SAR Trends: Electron-withdrawing groups (e.g., bromine) on aryl rings correlate with enhanced receptor affinity in related triazoles . Amino groups () may introduce hydrogen-bonding sites critical for target engagement .
Q & A
Q. Critical conditions :
- Temperature control (e.g., 0–5°C during cyclization to prevent side reactions).
- Solvent selection (e.g., DMF or THF for polar intermediates).
- Catalysts (e.g., triethylamine for deprotonation).
- Reaction monitoring via TLC or HPLC to ensure intermediate purity .
Basic: Which spectroscopic and chromatographic techniques confirm structural integrity?
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR identifies proton environments (e.g., aromatic protons at 6.8–7.8 ppm, methoxy group at ~3.8 ppm).
- 13C NMR confirms carbonyl (170–175 ppm) and aromatic carbons.
- 2D NMR (COSY, HSQC) resolves complex spin systems .
- Infrared Spectroscopy (IR) : Validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S-C bond at ~650 cm⁻¹) .
- LCMS/HRMS : Determines molecular weight and purity (e.g., [M+H]+ ion) .
- Elemental Analysis : Confirms C, H, N, S composition (±0.4% tolerance) .
Basic: What in vitro assays are recommended for initial biological screening?
- Anticancer Activity :
- Cell viability assays (MTT or resazurin) using cancer cell lines (e.g., MCF-7, HeLa). Measure IC50 values after 48–72 hours .
- Antimicrobial Activity :
- Broth microdilution to determine minimum inhibitory concentrations (MIC) against bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme Inhibition :
- Fluorescence-based assays for target enzymes (e.g., kinases, proteases). Report inhibition (%) at 10 µM .
Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?
- Substituent Variation :
- Replace 4-bromophenyl with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups to modulate binding affinity .
- Modify the methoxyphenyl group to assess steric/electronic effects on target interactions .
- Biological Testing :
- Compare IC50/MIC values across analogs. Use ANOVA to identify statistically significant improvements .
- Data Analysis :
- Employ QSAR models to correlate substituent properties (e.g., logP, Hammett constants) with activity .
Advanced: What computational methods predict interactions with target enzymes?
- Molecular Docking :
- Use AutoDock Vina or Schrödinger Glide to simulate binding poses. Prioritize docking scores (kcal/mol) and hydrogen-bonding interactions .
- Validation :
- Compare docking results with mutagenesis data (e.g., alanine scanning of key residues).
- Validate via surface plasmon resonance (SPR) to measure binding kinetics (Ka/Kd) .
Advanced: How to resolve contradictory biological activity data (e.g., IC50 variability)?
- Assay Conditions :
- Standardize pH (7.4), temperature (37°C), and serum content (e.g., 10% FBS) across labs .
- Compound Solubility :
- Pre-dissolve in DMSO (<0.1% final concentration) and confirm solubility via dynamic light scattering (DLS) .
- Orthogonal Assays :
- Cross-validate using fluorescence polarization (FP) and isothermal titration calorimetry (ITC) .
Advanced: What DoE strategies optimize synthetic yield?
- Factor Screening :
- Vary temperature (40–100°C), catalyst loading (5–20 mol%), and reaction time (2–24 hrs) .
- Statistical Modeling :
- Use Plackett-Burman design to identify critical factors, followed by Central Composite Design (CCD) for optimization .
- Response Surface Analysis :
- Model interactions between factors and predict optimal conditions (e.g., 80°C, 15 mol% catalyst, 12 hrs) .
Advanced: How does the sulfanyl linkage affect stability and reactivity?
- Stability :
- The thioether bond (-S-) is susceptible to oxidation (e.g., to sulfoxide) under physiological conditions. Assess via HPLC post-incubation in PBS .
- Reactivity :
- Sulfanyl groups participate in Michael additions or disulfide exchange. Monitor via Ellman’s assay for free thiols .
- Pharmacokinetics :
- The linkage may reduce metabolic clearance compared to ethers, enhancing bioavailability. Validate via in vitro microsomal assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
